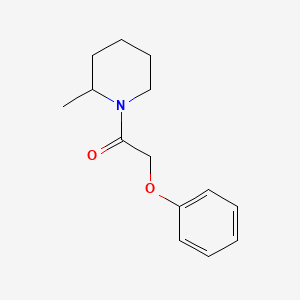
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as 4'-fluoromethoxy-α-pyrrolidinopropiophenone (FMP) is a synthetic cathinone that has gained attention in recent years due to its potential use as a designer drug. FMP belongs to the class of drugs known as synthetic cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system. In
Mechanism of Action
FMP acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of FMP.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects. Studies have shown that FMP increases heart rate, blood pressure, and body temperature. It also causes an increase in locomotor activity and a decrease in appetite. FMP has also been shown to have addictive properties, with repeated use leading to tolerance and dependence.
Advantages and Limitations for Lab Experiments
FMP has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. Its effects on the central nervous system are well-documented, making it a useful tool for studying the mechanisms of action of synthetic cathinones. However, FMP also has several limitations. Its stimulant effects can be difficult to control, and its addictive properties make it a potentially dangerous substance to work with.
Future Directions
There are several future directions for research on FMP. One area of interest is the development of new synthetic cathinones with improved therapeutic potential. Another area of interest is the study of the long-term effects of FMP use, particularly with regards to addiction and dependence. Finally, there is a need for more research on the mechanisms of action of synthetic cathinones, including FMP, in order to better understand their effects on the central nervous system.
Synthesis Methods
The synthesis of FMP involves the reaction of 4-methoxyphenylacetone with 2-fluoro-1-pyrrolidinylmethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. This synthesis method has been reported in several scientific publications.
Scientific Research Applications
FMP has been used in scientific research to study its effects on the central nervous system. In particular, FMP has been shown to have similar effects to other synthetic cathinones, such as methamphetamine and MDMA. Studies have shown that FMP increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-9-4-5-10(11(13)8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOZYMUEXUUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)

![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)

![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)






![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)

